molecular formula C16H21NO B2984767 5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide CAS No. 252360-95-5

5-methyl-4,5-dihydro-3h-2-benzazepine-3-spirocyclohexane N-oxide

Cat. No.: B2984767
CAS No.: 252360-95-5
M. Wt: 243.35
InChI Key: ARBPNYCSPXVPRZ-UHFFFAOYSA-N
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Description

5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: is a complex organic compound belonging to the class of benzazepines. Benzazepines are bicyclic compounds containing a fused benzene and azepine ring. This particular compound features a methyl group at the 5-position, a dihydro modification at the 4,5-positions, and a spirocyclohexane ring attached to the 3-position, with an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide typically involves multiple steps, starting with the construction of the benzazepine core. One common approach is the reaction of allyl phenylcarbamate with a suitable precursor, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong bases or acids, and the process may involve high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography or crystallization, may be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: can undergo various chemical reactions, including:

  • Oxidation: : The N-oxide group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to convert the N-oxide group to an amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzazepine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and ozone.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions may involve alkyl halides or amines.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted benzazepine derivatives.

Scientific Research Applications

5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound and its derivatives may be used in biological studies to understand the structure-activity relationships of benzazepine derivatives.

  • Medicine: : Potential medicinal applications include the development of new pharmaceuticals, particularly in the areas of central nervous system disorders and cardiovascular diseases.

  • Industry: : The compound may be used in the production of advanced materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

5-methyl-4,5-dihydro-3H-2-benzazepine-3-spirocyclohexane N-oxide: can be compared to other benzazepine derivatives, such as benzazepine , dihydrobenzazepine , and benzazepine N-oxide . These compounds share structural similarities but differ in the presence of specific functional groups or modifications, which can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • Benzazepine

  • Dihydrobenzazepine

  • Benzazepine N-oxide

  • 7-methyl-2-(phenylcarbamoyloxymethyl)-1,2,5,6,7,11b-hexahydrobenzo[c]isoxazolo[2,3-a]azepine-5-spirocyclohexane

Properties

IUPAC Name

5-methyl-2-oxidospiro[4,5-dihydro-2-benzazepin-2-ium-3,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-13-11-16(9-5-2-6-10-16)17(18)12-14-7-3-4-8-15(13)14/h3-4,7-8,12-13H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBPNYCSPXVPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)[N+](=CC3=CC=CC=C13)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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